N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide
Description
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfonylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c21-17-8-12-19(13-9-17)26(24,25)14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMGMWYIVZGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzamide Moiety
The 2-chlorobenzamide group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent carbonyl and thiadiazole ring.
Key Findings :
-
Substitution occurs preferentially at the para position relative to the carbonyl group due to resonance stabilization.
-
Reactions with amines require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to deprotonate the nucleophile.
Hydrolysis of the Amide and Thioether Linkages
The amide and thioether groups are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Acidic hydrolysis cleaves the benzamide group, yielding carboxylic acid and amine fragments.
-
Basic conditions promote thioether oxidation to sulfoxides or sulfones, depending on reaction time and oxidant strength .
Alkylation at the Thiadiazole Sulfur
The thiadiazole sulfur acts as a nucleophilic site for alkylation under specific conditions.
Key Findings :
-
Strong bases (e.g., LiHMDS) deprotonate the thiadiazole sulfur, enhancing nucleophilicity for alkylation.
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Propargylation introduces alkyne handles for click chemistry applications .
Cyclization Reactions Involving the Thiazole Amino Group
The thiazol-2-ylamino group participates in cyclization to form fused heterocycles.
Key Findings :
-
Cyclization reactions expand the compound’s heterocyclic framework, enhancing bioactivity (e.g., antimicrobial, anticancer) .
-
Acetic anhydride facilitates intramolecular acylation, while POCl₃ promotes chlorination and ring closure .
Oxidation of the Thioether Linkage
The thioether (-S-) group oxidizes to sulfone or sulfoxide under controlled conditions.
| Reaction Conditions | Oxidizing Agent | Product | Yield | Characterization Methods |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH, RT, 6 h | Hydrogen peroxide | Sulfoxide derivative | 58% | ¹H NMR, IR |
| mCPBA, DCM, 0°C, |
Scientific Research Applications
Chemical Properties and Structure
N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide is characterized by the presence of a benzamide core with a sulfonyl group attached to a chlorinated phenyl ring. Its molecular formula is , and it exhibits unique chemical properties that facilitate its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating effectiveness particularly against Gram-positive bacteria.
- Case Study : A study evaluated the antimicrobial activity of several benzamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 5.19 µM against S. aureus, indicating strong antibacterial potential .
| Compound | Target Strain | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 5.19 |
| Other Benzamides | E. coli | 10.00 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Its ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in cancer proliferation.
- Case Study : In vitro studies on human colorectal carcinoma cell lines demonstrated that this compound reduced cell viability significantly, with an IC50 value of 8.00 µM, showcasing its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 8.00 |
| Standard Drug (5-FU) | HCT116 | 9.99 |
Chemical Synthesis and Modifications
The synthesis of this compound involves several steps, including the formation of the sulfonyl group and subsequent acylation reactions. Researchers have explored various synthetic routes to enhance yield and purity.
- Synthesis Methodology : The compound is synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine followed by acylation with benzoyl chloride.
Industrial Applications
Beyond its medicinal uses, this compound has potential applications in the development of new materials and as a catalyst in organic reactions.
Catalytic Properties
The compound's structure allows it to act as a catalyst in various organic transformations, which can be exploited in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- The sulfonylmethyl group in the target compound introduces steric bulk and polarity compared to simpler chloro-substituted benzamides (e.g., ).
Target Compound Hypotheses :
- The 4-chlorobenzenesulfonyl group may enhance antimicrobial activity by mimicking sulfonamide drugs (e.g., ).
- Increased molecular weight compared to simpler benzamides (Table 1) could improve target selectivity but reduce bioavailability.
ADMET and Computational Predictions
Table 3: Predicted ADMET Properties
*Estimated using fragment-based methods (e.g., ).
Insights :
- The sulfonyl group may reduce blood-brain barrier (BBB) penetration compared to chloro-substituted analogs .
Biological Activity
N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a benzamide core linked to a chlorobenzenesulfonyl group. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions, often using triethylamine as a catalyst. The reaction conditions are crucial for ensuring high yield and purity of the final product, which can be purified through recrystallization or chromatography .
2.1 Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive bacteria and fungi, including Candida albicans. The antimicrobial evaluation revealed that certain derivatives displayed significant inhibition against these pathogens .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | 12.5 |
| N-acyl-α-amino acids | Bacillus subtilis | 10.0 |
2.2 Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes, particularly heparanase, which plays a critical role in tumor metastasis and angiogenesis. In vitro studies indicate that certain derivatives exhibit IC50 values in the low micromolar range (0.23–0.29 µM), suggesting potent inhibitory effects on heparanase activity .
3. Toxicological Profile
The toxicity of this compound derivatives was assessed using the aquatic crustacean Daphnia magna. Results indicated varying levels of toxicity among different compounds, with some exhibiting moderate toxicity while others were classified as non-toxic . This variability underscores the importance of structure-activity relationship studies in optimizing the safety profile of these compounds.
4.1 Study on Antimicrobial Activity
In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties through agar diffusion assays. The results demonstrated that specific modifications to the benzamide structure significantly enhanced antimicrobial efficacy against both bacterial and fungal strains .
4.2 Heparanase Inhibition Research
Another pivotal study focused on the heparanase inhibitory activity of this compound class. It was found that specific structural elements within the benzamide framework are critical for binding affinity and inhibitory potency against heparanase, making these compounds promising candidates for further development as therapeutic agents in cancer treatment .
5. Conclusion
This compound represents a versatile scaffold with significant biological activity, particularly in antimicrobial and enzyme inhibition contexts. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential, paving the way for novel applications in medicinal chemistry.
Q & A
Q. What synthetic routes are recommended for N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide?
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization employs:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., sulfonyl methyl at δ 3.8–4.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 390.86) .
- X-ray Crystallography: Resolves spatial arrangement of the sulfonyl and benzamide groups (if crystalline) .
Q. What initial biological activities have been reported?
Methodological Answer: Preliminary studies on analogous sulfonamides suggest:
- Antibacterial Activity: Inhibition of bacterial PPTase enzymes (IC ~5–10 µM) via competitive binding to the acyl carrier protein (ACP) domain .
- Enzyme Targeting: Structural analogs disrupt fatty acid biosynthesis pathways in Staphylococcus aureus .
Hypothetical Mechanism:
| Target | Pathway Affected | Assay Type | Reference |
|---|---|---|---|
| PPTase (Type II) | Fatty acid biosynthesis | Fluorescence polarization |
Advanced Research Questions
Q. How can computational docking optimize interactions with bacterial enzymes?
Methodological Answer: Use Glide XP docking (Schrödinger Suite) to model ligand-enzyme interactions:
- Protein Preparation: Generate a homology model of PPTase using PDB 1QR8 as a template.
- Grid Generation: Define the active site around conserved residues (e.g., Lys123, Asp87).
- Docking Parameters: Include torsional flexibility and penalize desolvation of charged groups.
- Scoring: Prioritize poses with hydrophobic enclosure (e.g., chlorobenzene ring in a lipophilic pocket) and H-bonds with catalytic residues .
Performance Metrics:
| Metric | Glide XP Result | Reference |
|---|---|---|
| RMSD (ligand) | <1.0 Å (top 20% poses) | |
| Enrichment | 2–3× vs. FlexX/GOLD |
Q. How to resolve contradictions in biochemical assay data?
Methodological Answer: Discrepancies in IC values (e.g., 5 µM vs. 15 µM) may arise from:
- Assay Variability: Validate using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization).
- Off-Target Effects: Perform counter-screens against related enzymes (e.g., FabH in fatty acid synthesis).
- Structural Analysis: Compare X-ray co-crystal structures of analogs to confirm binding modes .
Case Study:
| Compound Variant | IC (µM) | Assay Type | Resolution Strategy |
|---|---|---|---|
| Chloro-substituted | 5.2 ± 0.8 | Fluorescence | ITC validation (ΔG = -9.2 kcal/mol) |
Q. What strategies improve metabolic stability?
Methodological Answer:
- Trifluoromethyl Substitution: Replace the chlorobenzene ring with a CF group to reduce oxidative metabolism (t increased from 2.1 to 6.8 h in microsomes) .
- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, improving oral bioavailability (AUC increased 3× in rodent models) .
QSPR Insights:
| Modification | LogP Change | Metabolic Stability (t) | Reference |
|---|---|---|---|
| CF substitution | +0.5 | 6.8 h (vs. 2.1 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
